N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-13-4-7-16(8-5-13)21(25)22-20-18-11-28(26,27)12-19(18)23-24(20)17-9-6-14(2)15(3)10-17/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJAFIQJQUYGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C20H18N3O3S
- Molecular Weight : 399.439 g/mol
- CAS Number : 6226-58-0
- Structure : The compound features a thieno[3,4-c]pyrazole core, which is known for its pharmacological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Similar compounds have demonstrated:
- Anticancer Activity : Compounds with thieno[3,4-c]pyrazole structures often exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing conditions related to chronic inflammation.
- PPARγ Agonism : This compound has been investigated for its activity as a partial agonist of the PPARγ receptor, which plays a crucial role in glucose metabolism and fat cell differentiation.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and similar compounds:
Case Studies
- Anticancer Efficacy : A study evaluating the anticancer properties of thieno[3,4-c]pyrazole derivatives found that specific modifications to the structure enhanced cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to the activation of caspase pathways.
- Anti-inflammatory Mechanism : Research indicated that derivatives of thieno[3,4-c]pyrazoles could inhibit pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.
- PPARγ Partial Agonism : In a study focused on metabolic disorders, compounds similar to this compound showed promising results as PPARγ partial agonists. These findings support further exploration into their use for managing type II diabetes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 3,4-Dimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
This compound (PubChem entry, ) shares the thienopyrazole sulfone backbone but differs in substituents:
- R1 : 4-methoxyphenyl (vs. 3,4-dimethylphenyl in the target compound).
- R2 : 3,4-dimethoxybenzamide (vs. 4-methylbenzamide).
Key Differences and Implications:
The methoxy groups in the compound introduce hydrogen-bonding capacity, which could improve solubility but reduce blood-brain barrier penetration compared to the methylated target compound. This trade-off highlights the importance of substituent selection in drug design .
Crystallographic Analysis and Software Tools
Both compounds’ structural elucidation likely relied on X-ray crystallography using programs like SHELXL () for refinement and ORTEP-3/WinGX () for visualization. Key findings from such analyses might include:
- Bond Lengths/Angles: The sulfone group (S=O) in the thienopyrazole core typically exhibits bond lengths of ~1.43 Å, consistent with similar sulfonamide derivatives.
- Packing Interactions : Methyl groups may induce tighter crystal packing via van der Waals interactions, whereas methoxy groups could form weaker C–H···O contacts.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including cyclization of substituted thioketones with hydrazines to form the thieno[3,4-c]pyrazole core . Key parameters include:
- Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Microwave-assisted synthesis : Reduces reaction time by 30–50% compared to conventional heating .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Yield optimization requires real-time monitoring via TLC and HPLC .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR resolves aromatic protons (δ 6.8–8.2 ppm) and confirms substituent positions (e.g., dimethylphenyl groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 467.14) and isotopic patterns .
- Infrared (IR) spectroscopy : Identifies sulfone (1250–1150 cm⁻¹) and amide (1650–1600 cm⁻¹) functional groups .
- X-ray crystallography : Resolves 3D conformation for docking studies (if single crystals are obtainable) .
Advanced: How can computational modeling predict bioactivity and guide structural modifications?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 or kinase enzymes). The thienopyrazole core shows high affinity for hydrophobic binding pockets .
- QSAR models : Correlate substituent effects (e.g., methyl vs. chloro groups on phenyl rings) with activity using descriptors like LogP and polar surface area .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize candidates for in vitro testing .
Advanced: How to design experiments to address poor aqueous solubility for in vivo studies?
Methodological Answer:
- Co-solvent systems : Test PEG-400/water mixtures (10–20% v/v) to enhance solubility without toxicity .
- Salt formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release; characterize via dynamic light scattering (DLS) .
- Solubility assays : Use shake-flask method with UV-Vis quantification at λmax 280 nm .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response normalization : Re-express IC50 values relative to positive controls (e.g., doxorubicin for cytotoxicity) to account for assay variability .
- Orthogonal assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
- Meta-analysis : Pool data from >3 independent studies using fixed-effects models; exclude outliers via Grubbs’ test (α=0.05) .
Advanced: How to investigate metabolic stability and cytochrome P450 interactions?
Methodological Answer:
- Microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH; quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure IC50 values .
- Metabolite ID : Perform MS/MS fragmentation to identify hydroxylated or demethylated metabolites .
Basic: What are the key structural features influencing reactivity and stability?
Methodological Answer:
- Sulfone group : Enhances electron-withdrawing effects, stabilizing the thienopyrazole ring but reducing nucleophilic substitution susceptibility .
- Amide linkage : Participates in hydrogen bonding with biological targets; hydrolytic stability tested via pH 7.4 buffer incubation (37°C, 24 hrs) .
- Methyl substituents : Ortho/meta methyl groups on phenyl rings increase lipophilicity (LogP ~3.5), confirmed by reverse-phase HPLC .
Advanced: How to optimize selectivity against off-target receptors?
Methodological Answer:
- Kinome-wide profiling : Screen at 1 μM against 468 kinases (e.g., using Eurofins KinaseProfiler) to identify off-target hits .
- Crystal structure analysis : Compare binding modes of the compound with homologous targets (e.g., EGFR vs. HER2) to guide steric modifications .
- Selectivity index (SI) : Calculate as ratio of IC50 for primary target vs. off-target; aim for SI >10 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
